1-(1,4-Dioxopentyl)-2-methylbenzene

Description

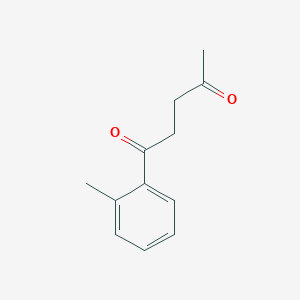

1-(1,4-Dioxopentyl)-2-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the ortho position (C2) and a pentane-1,4-dione (1,4-dioxopentyl) chain. This structure combines the electron-donating methyl group with a diketone moiety, influencing its chemical reactivity and physical properties.

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(2-methylphenyl)pentane-1,4-dione |

InChI |

InChI=1S/C12H14O2/c1-9-5-3-4-6-11(9)12(14)8-7-10(2)13/h3-6H,7-8H2,1-2H3 |

InChI Key |

XRDLHHMCBNGYRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents on the benzene ring significantly alter physical properties. For example:

| Compound Name | Molecular Formula | Substituent (Position) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-pentane-1,4-dione | C₁₂H₁₄O₃ | 4-OCH₃ | 56.5–57 | 102 (0.80 Torr) | 1.076 (predicted) |

| 1-(1,4-Dioxopentyl)-2-methylbenzene* | C₁₂H₁₄O₂ | 2-CH₃ | N/A | N/A | N/A |

Notes:

- The methoxy group (electron-donating via resonance) in the para position (4-OCH₃) increases polarity compared to the ortho-methyl (2-CH₃) group, which donates electrons weakly via induction. This difference likely reduces the melting point of the methyl-substituted compound due to less efficient crystal packing .

Reactivity and Functional Group Interactions

- Diketone Reactivity: The 1,4-diketone moiety in both compounds is prone to keto-enol tautomerism and nucleophilic additions. However, the electron-donating methoxy group in the para-substituted compound may stabilize enol forms more effectively than the methyl group, altering reactivity in condensation or polymerization reactions .

Comparison with Non-Diketone Benzene Derivatives

- 1,4-Dimethoxy-2-(1-methylethyl)benzene (CAS 4132-71-2, C₁₁H₁₆O₂): This compound lacks the diketone chain but shares a substituted benzene structure. Its isopropyl and methoxy groups enhance hydrophobicity, contrasting with the polar diketone chain in this compound. Such differences highlight the role of functional groups in solubility and application scope (e.g., pharmaceuticals vs. materials science) .

Key Research Findings

- Thermal Behavior : The low-pressure boiling point of 1-(4-methoxyphenyl)-pentane-1,4-dione (102°C at 0.80 Torr) indicates volatility under vacuum, a property critical for distillation-purification processes .

- Crystallinity : The sharp melting point (56.5–57°C) of the methoxy-substituted compound suggests high crystallinity, whereas the methyl analog may exhibit lower melting due to reduced symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.